N-(2,4-dimethylphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
N-(2,4-dimethylphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core. This structure is substituted with a 4-fluorophenyl group at position 3 and a thioacetamide side chain at position 6, which is further linked to a 2,4-dimethylphenyl group.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5OS/c1-13-3-8-17(14(2)11-13)23-19(28)12-29-20-10-9-18-24-25-21(27(18)26-20)15-4-6-16(22)7-5-15/h3-11H,12H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIISXRZKZBRSLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)F)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A dimethylphenyl moiety
- A triazolo-pyridazin-thioacetamide core
This structural complexity is believed to contribute to its diverse biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of cyclooxygenase enzymes (COX), which are critical in the inflammatory response. Studies indicate that derivatives with similar structures exhibit selective COX-II inhibition with IC50 values ranging from 0.52 μM to 22.25 μM .
- Anticancer Activity : Preliminary studies suggest that compounds with thiadiazole and thiazole moieties demonstrate significant anticancer properties against various cancer cell lines, including colon carcinoma (HCT-116) . The specific compound's effectiveness in inhibiting tumor growth remains to be fully elucidated.
- Anti-inflammatory Properties : Similar compounds have been documented to exhibit anti-inflammatory effects through the modulation of cytokine production and reduction of inflammatory mediators .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
| Activity | IC50 Value (µM) | Reference |
|---|---|---|
| COX-II Inhibition | 0.52 - 22.25 | |
| Anticancer (HCT-116) | Not specified | |
| Anti-inflammatory | Moderate |
Case Studies
Several case studies highlight the efficacy of similar compounds in clinical and preclinical settings:
- COX-II Inhibitors : A study demonstrated that a series of diaryl heterocycles exhibited potent COX-II inhibitory activity with enhanced selectivity compared to traditional NSAIDs like Celecoxib . This suggests that modifications similar to those found in this compound could lead to improved therapeutic profiles.
- Anticancer Studies : Research on thiadiazole derivatives indicated significant cytotoxicity against various cancer cell lines. For instance, compounds exhibiting a similar structural framework showed promising results in inhibiting cell proliferation and inducing apoptosis in HCT-116 cells .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Key Observations:
Core Structure Diversity: The triazolo[4,3-b]pyridazine core distinguishes the target compound from imidazo-thiazoles (e.g., ) or thienopyrimidines (e.g., ). These cores influence electronic properties and binding interactions.
Substituent Effects :
- The 4-fluorophenyl group is a common feature in the target compound and analogues (e.g., ). Fluorine enhances metabolic stability and binding affinity via hydrophobic and electrostatic interactions.
- Thioacetamide side chains are shared with thiadiazole and triazole derivatives (e.g., ). This moiety may act as a hydrogen-bond acceptor or participate in covalent interactions with biological targets.
Biological Implications: Fluorinated triazolo-pyridazines (like the target compound) are hypothesized to target enzymes such as kinases or cytochrome P450 isoforms, akin to structurally related imidazo-thiazoles ().
Physicochemical and Pharmacokinetic Properties
While direct data for the target compound are unavailable, comparisons with analogs suggest:
- Metabolic Stability : Fluorine substituents (shared with ) reduce oxidative metabolism, extending half-life.
Research Findings and Gaps
Structural Insights : Crystallographic data for related fluorophenyl-acetamide compounds () reveal planar aromatic cores and hydrogen-bonding networks, which may stabilize target binding.
Activity Predictions : Triazolo-pyridazine derivatives with fluorophenyl groups are understudied but may share kinase-inhibitory activity with imidazo-thiazoles ().
Synthetic Challenges : The triazolo[4,3-b]pyridazine core requires multi-step synthesis, similar to imidazo-thiazoles (), but substituent diversity (e.g., thioacetamide) adds complexity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
